molecular formula C11H18O B8422293 Spiro[4.5]dec-6-ene-7-methanol

Spiro[4.5]dec-6-ene-7-methanol

Cat. No.: B8422293
M. Wt: 166.26 g/mol
InChI Key: BBJVANSPSPAPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]dec-6-ene-7-methanol is a bicyclic compound featuring a spirocyclic framework where a cyclohexene ring is fused to a cyclopentane moiety at the 4,5-positions. The methanol substituent at the 7th position introduces polarity and hydrogen-bonding capability, making the compound of interest in medicinal chemistry and materials science. Its rigid spirocyclic structure enhances conformational stability, which can influence binding affinity in biological systems or modulate physicochemical properties in synthetic applications .

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[4.5]dec-9-en-9-ylmethanol

InChI

InChI=1S/C11H18O/c12-9-10-4-3-7-11(8-10)5-1-2-6-11/h8,12H,1-7,9H2

InChI Key

BBJVANSPSPAPNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC(=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spiro[4.5]dec-6-ene-7-methanol belongs to a broader class of spirocyclic alcohols. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
This compound (Target) Spiro[4.5] framework, cyclohexene ring -CH2OH (methanol) ~208.3 (estimated) Potential PHD inhibitor, polar modifier
((1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol Stereospecific methyl and isopropenyl groups -CH2OH, -CH(CH2CH2) 220.35 Natural product analog (β-Acoradienol)
(7R,9R)-7,9-dimethyl-2-(1-methylethylidene)spiro[4.5]decan-8-one Ketone group, dimethyl substituents -C=O, -CH3 218.33 Polar surface area (PSA): 17.07 Ų
7-(Pent-4-en-1-yl)-1,4-dithiaspiro[4.5]dec-6-ene Dithiolane ring, pentenyl chain -S-S-, -CH2CH2CH2CH2CH2 240.4 Photoreactive precursor for ring-opening

Physicochemical Properties

  • Polarity: The methanol group in the target compound increases polarity compared to ketone or dithiolane derivatives, enhancing water solubility (e.g., PSA of the ketone derivative is 17.07 Ų ).
  • Thermal Stability : Spirocyclic frameworks generally exhibit higher thermal stability than linear analogs due to reduced conformational freedom.

Preparation Methods

Core Spirocyclic Framework Formation

The Wittig reaction is widely employed to construct the spiro[4.5]dec-6-ene scaffold. Methyltriphenylphosphonium bromide or iodide reacts with ketone precursors under basic conditions (e.g., n-BuLi/THF) to generate the exocyclic double bond. For example:

  • Substrate : 4,8-Dimethylspiro[4.5]deca-1,7-diene-1-carbonitrile

  • Reagents : Methyltriphenylphosphonium iodide, n-BuLi, THF

  • Conditions : -78°C to 0°C, 2–5 h

  • Yield : 82%

This step establishes the spiro junction and olefin geometry, critical for subsequent functionalization.

Introduction of the Methanol Group

The methanol group is introduced via a cyanohydrin intermediate followed by sequential reductions:

  • Cyanohydrin Formation :

    • Ketone treatment with HCN yields cyanohydrin (e.g., 4 → 5 in).

    • Conditions : HCN, 0°C to rt, 5 h

    • Key Catalyst : BF₃·MeOH

  • Dehydration to α,β-Unsaturated Nitrile :

    • POCl₃ in pyridine dehydrates cyanohydrin to nitrile (e.g., 5 → 6).

    • Yield : 85%

  • Selective Reduction :

    • Dissolving metal reduction (Mg/MeOH) hydrogenates the conjugated double bond.

    • DIBAL-H reduces the nitrile to an aldehyde (e.g., 6 → 7).

  • Grignard Addition :

    • Methylmagnesium bromide adds to the aldehyde, producing the secondary alcohol (e.g., 7 → 8).

    • Final Oxidation : Dess-Martin periodinane oxidizes the alcohol to ketone, but for methanol retention, this step is omitted.

Oxidative Cleavage of Tricyclic Precursors

Tricyclo[5.2.2.0¹,⁵]undecane Synthesis

Spiro[4.5]decanes are accessed via oxidative cleavage of tricyclic ketones. Key steps include:

  • Bridgehead Substitution : Methoxyl groups at bridgehead positions are replaced with methyl groups using Na/NH₃ and methyl iodide.

  • Oxidative Cleavage : Ozonolysis or catalytic OsO₄/NaIO₄ cleaves the C5–C6 double bond in tricyclo[5.2.2.0¹,⁵]undecane derivatives (e.g., 25a → 31a).

  • Yield : 72–89% for spiroketone formation.

Methanol Group Installation

The ketone intermediate (e.g., 31a) is reduced to the alcohol using:

  • DIBAL-H : Selective reduction of ketones to secondary alcohols at -78°C.

  • NaBH₄/MeOH : For less sterically hindered systems.

Functional Group Reduction Strategies

Ester to Alcohol Reduction

Spiro[4.5]decene esters are reduced to methanol derivatives using:

  • LiAlH₄ : In THF/ether at 0°C (e.g., ethyl ester → primary alcohol).

  • DIBAL-H : Selective reduction without over-reduction of alkenes.

Example:

  • Substrate : Ethyl 1,4-dioxa-spiro[4.5]dec-7-ene-6-carboxylate

  • Reagent : DIBAL-H, THF, -78°C

  • Yield : 95%

Nitrile to Alcohol Conversion

Nitrile intermediates are reduced via:

  • Stephen Reduction : SnCl₂/HCl followed by hydrolysis.

  • Catalytic Hydrogenation : H₂/Pd-BaSO₄ in ethanol.

Comparative Analysis of Methods

MethodKey StepsYield RangeAdvantagesLimitations
Wittig ReactionOlefination → Cyanohydrin → Reduction72–85%High stereoselectivityMulti-step, toxic reagents
Oxidative CleavageTricyclic synthesis → Cleavage72–89%Scalable, avoids harsh conditionsRequires specialized precursors
Ester/Nitrile ReductionLiAlH₄/DIBAL-H → Grignard80–95%Simple, one-pot protocolsFunctional group tolerance

Critical Reaction Parameters

Temperature and Solvent Effects

  • Wittig Reaction : Requires anhydrous THF at -78°C to prevent side reactions.

  • DIBAL-H Reductions : Conducted at -78°C to preserve alkene geometry.

Stereochemical Control

  • Spiro Center Configuration : Governed by the geometry of the tricyclic precursor or Wittig reagent.

  • Grignard Addition : Chelation-controlled addition ensures correct methanol stereochemistry .

Q & A

Q. What are the key synthetic routes for Spiro[4.5]dec-6-ene-7-methanol, and how is its structural integrity validated?

  • Methodological Answer : Synthesis often involves multi-step reactions, including iodocyclization or Pd-catalyzed cross-coupling to assemble the spirocyclic core. For example, the spiro[4.5]decanone scaffold can be synthesized via reductive amination or coupling of biphenyl groups with heterocyclic precursors (e.g., pyrimidine or pyridine derivatives) . Structural validation employs nuclear magnetic resonance (NMR) for stereochemical confirmation and X-ray crystallography to resolve 3D conformations, particularly for assessing spirocyclic rigidity and substituent orientation .

Q. What experimental techniques are used to assess the inhibitory activity of this compound derivatives against prolyl hydroxylases (PHDs)?

  • Methodological Answer : Enzyme inhibition assays using truncated PHD2 (tPHD2) and PHD3 are standard. RapidFire mass spectrometry measures hydroxylation of HIF-α peptide substrates (e.g., CODD/NODD) to determine IC50 values. Competitive binding with 2-oxoglutarate (2OG) is evaluated via kinetic assays, while selectivity against other 2OG oxygenases (e.g., FIH, KDM4) is tested using isolated enzyme systems .

Advanced Research Questions

Q. How do structural modifications to the spiro[4.5]decanone core influence isoform selectivity between PHD2 and PHD3?

  • Methodological Answer : SAR studies reveal that substituents projecting into the enzyme's aromatic pocket (e.g., biphenyl groups) enhance PHD2 binding via hydrophobic/π-stacking interactions with Trp-258, Trp-389, and Phe-391. Pyrimidine or pyridine modifications at the metal-binding site subtly alter selectivity: for instance, replacing 3-methylpyridine with phenol groups reduces PHD3 affinity by disrupting hydrogen bonding with Tyr-310 . Crystallographic data (PDB 6QGV) and comparative IC50 profiling across isoforms are critical for rational design .

Q. What role does the spirocyclic conformation play in enabling selective 2OG oxygenase inhibition?

  • Methodological Answer : The spirocyclic core imposes rigidity, optimizing spatial alignment between the metal-chelating group (e.g., pyridine) and the aromatic pocket-binding substituents. This rigidity minimizes off-target interactions with structurally divergent 2OG oxygenases like FIH. Computational docking and molecular dynamics simulations validate these steric constraints, while crystallography (e.g., PDB 4JZR) confirms chelation of active-site Mn<sup>II</sup>/Fe<sup>II</sup> ions .

Q. How can contradictory data on the functional importance of the pyrimidine ring in PHD inhibition be resolved?

  • Methodological Answer : While pyrimidine removal (e.g., compound 23 ) only marginally reduces potency (IC50 from 0.253 μM to 0.741 μM), crystallography (Fig. 2A ) shows pyrimidine π-stacking with Tyr-310 stabilizes the active-site conformation. Discrepancies arise from assay conditions (e.g., substrate fragments vs. full-length HIF-α). Redesigning analogues with isotopic labeling or fluorescence-based binding assays can clarify these mechanistic nuances .

Q. What strategies improve the metabolic stability of this compound derivatives in cellular models?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) to the biphenyl moiety reduces oxidative metabolism. Prodrug approaches, such as masking the methanol group as an ester, enhance cellular permeability. Stability is assessed via LC-MS/MS in hepatocyte incubation studies, while efficacy in hypoxia-mimicking assays (e.g., HIF-1α accumulation in HEK293T cells) validates functional retention .

Methodological Best Practices

  • Crystallographic Analysis : Co-crystallize inhibitors with PHD2/PHD3 to map binding modes (e.g., Mn<sup>II</sup> substitution for Fe<sup>II</sup> avoids radiation damage). Use Phenix or CCP4 for structure refinement .
  • SAR Optimization : Prioritize substituents that balance lipophilicity (cLogP ~2–4) and polar surface area (<80 Ų) to maintain blood-brain barrier permeability for neuro-related hypoxia studies .
  • Data Reproducibility : Standardize enzyme assay conditions (e.g., 50 mM Tris-HCl pH 7.5, 100 μM 2OG) and validate IC50 values across ≥3 independent experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.